Damascenone - 23696-85-7

Damascenone

Catalog Number: EVT-320631
CAS Number: 23696-85-7
Molecular Formula: C13H18O
Molecular Weight: 190.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

β-Damascenone is a C13 norisoprenoid compound, classified as a ketone. It is well-known for its potent aroma with an extremely low odor threshold []. It is found naturally in a wide variety of fruits and plants [], but is more commonly found in processed foodstuffs and beverages, particularly alcoholic beverages such as wines made from the grape Vitis vinifera []. β-Damascenone contributes to the fruity and floral notes in these products and is considered a key aroma compound due to its potent aroma and low perception threshold [].

Synthesis Analysis
  • Peroxyacetic Acid Oxidation: This method involves the direct formation of β-Damascenone from 9'-cis-neoxanthin via peroxyacetic acid oxidation and a two-phase thermal degradation process []. This method is heavily dependent on pH (optimal at 5.0) and temperature, and does not require enzymatic activity.
  • Grignard Reaction: This method, described in a patent [], involves a three-step process:
    • Novel Syntheses from Ethyl 2,6,6-Trimethyl-4-oxo-2-cyclohexene-1-carboxylate: This method [] utilizes ethyl 2,6,6-trimethyl-4-oxo-2-cyclohexene-1-carboxylate as a starting material, which is easily available from the acid-catalyzed condensation of mesityl oxide or acetone with ethyl acetoacetate. This method allows for the synthesis of three isomers of damascenone (α, β, and γ) through different reaction pathways.
    • Cobalt-catalyzed Oxidative Esterification: This method, still under development [], focuses on the oxidative functionalization of the cyclic allylic position of β-Dihydrodamascone, a precursor to β-Damascenone. Co(II) catalysis enables oxidative esterification of allylic C(sp3)-H bonds with carboxylic acids in the presence of DTBP. Subsequent decarboxylation of the ester product yields β-Damascenone. This method offers an alternative route that avoids the use of N-bromosuccinimide (NBS) present in traditional pathways.
    Molecular Structure Analysis
    • Acid-Catalyzed Hydrolysis: This process is crucial for the formation of β-Damascenone from its precursors, primarily glycosidically bound apocarotenoids [, , , , ]. The acid-catalyzed hydrolysis of various megastigmane derivatives has been studied extensively, providing insights into the mechanisms and factors influencing β-Damascenone formation [, , , , , , ].
    • Reaction with Sulfur Dioxide (SO2): In wine, β-Damascenone can react with SO2, a common additive used as a preservative and antioxidant []. This reaction leads to the formation of a C9 sulfonic acid derivative of β-Damascenone, resulting in its depletion in wine. The reaction rate is directly proportional to the concentration of SO2 and is largely unaffected by minor pH fluctuations [].
    Mechanism of Action

    While β-Damascenone itself is not known to have specific biological mechanisms of action, its precursor, β-ionone, is recognized for its anti-inflammatory properties []. β-Damascenone, a derivative of β-ionone, has demonstrated inhibitory effects on the expression of proinflammatory cytokines and leukocyte adhesion molecules in both endothelial and monocyte-like cells []. This inhibitory action extends to the NF-κB signaling pathway, which plays a crucial role in inflammatory responses []. These findings suggest that β-Damascenone might contribute to the overall anti-inflammatory effects attributed to Epipremnum pinnatum extracts.

    Physical and Chemical Properties Analysis
    • Aroma: β-Damascenone possesses a potent, pleasant aroma described as sweet, fruity, floral, and reminiscent of cooked apples [, ].
    • Odor Threshold: β-Damascenone exhibits an exceptionally low odor threshold, approximately 2 ng/L in water, making it a highly potent aroma compound [].
    Applications
    • Food and Beverage Industry: β-Damascenone is a significant aroma compound in a wide array of products, including:
      • Wine: It plays a vital role in the aroma profile of various wines, particularly red wines [, , ]. Its formation during fermentation and aging processes contributes to the fruity and floral notes characteristic of these wines.
      • Beer: While present in low concentrations in fresh beers, β-Damascenone levels increase during aging due to the acid hydrolysis of glycosides []. This contributes to the aged character of certain beer styles.
      • Spirits: β-Damascenone is a key aroma compound in Cognac and other brandies, contributing significantly to their complex aroma profiles []. The ratio of β-Damascenone to ethyl pentanoate can be used to differentiate Cognacs from other brandies [].
      • Fruits: It is a naturally occurring aroma compound in various fruits, including grapes [, , ], apples [], rambutan [], lychee [], pepino [], and figs []. It contributes to their characteristic aromas and flavors.
      • Other Products: β-Damascenone is also found in black tea [], orange juice [], sweet potato shochu [], and coffee [].
    • Flavor and Fragrance Industry: β-Damascenone is used as a flavoring agent in various food products and as a fragrance component in perfumes and cosmetics []. Its potent aroma and pleasant notes make it a valuable ingredient in creating complex and appealing scents and flavors.
    Future Directions
    • Exploring Biological Activities: While preliminary evidence suggests potential anti-inflammatory properties of β-Damascenone [], further research is needed to fully understand its biological activities and potential health benefits. This includes investigating its mechanisms of action, potential therapeutic applications, and bioavailability.
    • Applications in Tobacco Industry: β-Damascenone is a significant aroma component in tobacco [, ]. Further research into its role in tobacco aroma and its potential as a flavor enhancer could be beneficial for the tobacco industry.

    β-Ionone

    • Relevance: β-Ionone is structurally similar to damascenone, differing only in the side chain attached to the cyclohexene ring. This structural similarity leads to their related aromas, contributing to the overall floral and fruity notes in various products like wines and fruits. [, ]

    α-Ionone

    • Relevance: As a constitutional isomer of β-ionone, α-ionone shares a close structural relationship with damascenone. While their aromas differ slightly, α-ionone contributes to the overall complexity of floral and fruity notes in various products, similar to damascenone. []

    9'-cis-Neoxanthin

    • Relevance: Research demonstrates that 9'-cis-neoxanthin can directly transform into damascenone through chemical oxidation and thermal degradation processes. This finding highlights 9'-cis-neoxanthin as a crucial precursor in damascenone biosynthesis, contributing to its presence in various fruits and beverages. []

    9-O-β-D-glucopyranosyl-megastigma -6,7-dien-3,5,9-triol (1a)

    • Relevance: As a glycosylated precursor, this compound represents a bound form of damascenone in plants. Its presence highlights the contribution of precursor hydrolysis to the overall damascenone concentration in various food products and beverages. []

    9-O-β-D-glucopyranosyl-3-hydroxy-7,8-didehydro-β-ionol (2a)

    • Relevance: This compound emphasizes the diverse range of damascenone precursors present in plants. The presence of multiple precursors with varying hydrolysis rates contributes to the complex dynamics of damascenone formation in different products. []

    3-O-β-D-glucopyranosyl-3-hydroxy-7,8-didehydro-β-ionol (2b)

    • Relevance: This compound, along with compounds 1a and 2a, highlights the role of glycosylation in stabilizing and regulating the release of damascenone in plants. The specific position of glycosylation on these precursors can influence their hydrolysis rate and, consequently, the final damascenone concentration in the product. []

    3-O-β-D-glucopyranosyl-megastigma-6,7-dien-3,5,9-triol (1b)

    • Relevance: This compound contributes to the understanding of the influence of the sugar moiety position on damascenone formation. Its presence, alongside other glycosidic precursors, demonstrates the significance of precursor structure and its impact on the final damascenone levels in food and beverages. []

    3-hydroxy-7,8-didehydro-β-ionol

    • Relevance: Identified as a key intermediate in the biosynthetic pathway of β-damascenone, this compound provides insight into the chemical transformations leading to β-damascenone formation. []

    2-Methyl-3-furanthiol

    • Relevance: Although structurally dissimilar, 2-methyl-3-furanthiol is discussed alongside damascenone in the context of orange juice aroma. The study highlights how processing and storage conditions can influence the formation of both compounds, ultimately impacting the overall flavor profile of the juice. []
    • Relevance: Similar to 2-methyl-3-furanthiol, methional is discussed in conjunction with damascenone regarding its presence and potential impact on the aroma of orange juice, particularly during storage. Both compounds exemplify how specific processing and storage factors can lead to the formation of aroma compounds that contribute to the final flavor profile. [, ]

    Ethyl 2-methylbutyrate

    • Relevance: Identified as a key odorant in rambutan fruit alongside damascenone, ethyl 2-methylbutyrate exemplifies the complexity of fruit aroma profiles, where multiple compounds interact to create a unique sensory experience. []

    Megastigma-4,6,7-trien-3,9-dione (4)

    • Relevance: The synthesis and study of this compound provide further insight into the range of precursors capable of yielding damascenone and contribute to understanding the factors that influence its formation during fermentation processes, like winemaking. []

    3-hydroxymegastigma-4,6,7-trien-9-one (5)

    • Relevance: The identification and study of this compound highlight the influence of specific microorganisms on the conversion of precursors to damascenone during fermentation processes. Understanding these relationships can help in controlling and potentially enhancing the aroma profile of fermented products like wine. []

    (E)-2-Nonenal

    • Relevance: While structurally unrelated to damascenone, (E)-2-Nonenal is often mentioned alongside it in the context of aroma analysis for various products, including lychee fruit and Gewürztraminer wines. This co-occurrence highlights how these compounds, despite their different structures and aromas, can interact and contribute to the overall sensory experience of a product. []
    • Relevance: Similar to (E)-2-Nonenal, linalool is often discussed in conjunction with damascenone while analyzing the aroma profiles of various products, such as lychee fruit, Gewürztraminer wines, and orange juice. This co-occurrence showcases how the interaction between these compounds, despite their distinct aromas, contributes to the overall sensory complexity of the product. []

    Properties

    CAS Number

    23696-85-7

    Product Name

    Damascenone

    IUPAC Name

    (E)-1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one

    Molecular Formula

    C13H18O

    Molecular Weight

    190.28 g/mol

    InChI

    InChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8H,9H2,1-4H3/b7-5+

    InChI Key

    POIARNZEYGURDG-FNORWQNLSA-N

    SMILES

    CC=CC(=O)C1=C(C=CCC1(C)C)C

    Solubility

    1 ml in 10 ml 95% alcohol (in ethanol)

    Synonyms

    β-Damascenone, 1-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)-2-buten-1-one

    Canonical SMILES

    CC=CC(=O)C1=C(C=CCC1(C)C)C

    Isomeric SMILES

    C/C=C/C(=O)C1=C(C=CCC1(C)C)C

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